2-[(3-Methylbutyl)sulfonyl]benzoic acid
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Overview
Description
2-[(3-Methylbutyl)sulfonyl]benzoic acid is an organic compound with the molecular formula C12H16O4S It is characterized by the presence of a benzoic acid moiety substituted with a sulfonyl group attached to a 3-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutyl)sulfonyl]benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with 3-methylbutyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutyl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-[(3-Methylbutyl)sulfonyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutyl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylbutyl)sulfonyl]phenol
- 2-[(3-Methylbutyl)sulfonyl]aniline
- 2-[(3-Methylbutyl)sulfonyl]benzamide
Uniqueness
2-[(3-Methylbutyl)sulfonyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety with a 3-methylbutyl sulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-[(3-Methylbutyl)sulfonyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a sulfonyl group attached to a branched alkyl chain. The structural formula can be represented as follows:
This structure suggests potential interactions with biological macromolecules, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Protein Interaction : The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This is crucial for modulating various biochemical pathways.
- Cellular Receptor Interaction : The benzoic acid component may interact with cellular receptors, influencing signaling pathways that regulate inflammation and pain .
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits anti-inflammatory and analgesic properties . These effects have been explored in various studies, suggesting its potential as a therapeutic agent for conditions characterized by inflammation and pain.
- Case Study : In a study investigating benzoic acid derivatives, compounds similar to this compound were shown to enhance the activity of proteolytic systems involved in cellular homeostasis, which may correlate with reduced inflammation .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties . Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases.
- Research Findings : A study highlighted that derivatives of benzoic acid could exhibit significant antioxidant activity, contributing to their overall biological efficacy.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that at certain concentrations, the compound does not exhibit significant cytotoxic effects on various cell lines, including cancerous cells (Hep-G2 and A2058) and normal fibroblasts (CCD25sk) .
Cell Line | % Cell Growth Inhibition |
---|---|
Hep-G2 | 4.81 ± 0.28 |
A2058 | 5.02 ± 0.18 |
CCD25sk | 3.56 ± 4.06 |
Applications in Research and Medicine
This compound has several applications:
- Biochemical Probe : Due to its unique structure, it is investigated as a biochemical probe to study specific protein interactions and pathways.
- Therapeutics Development : The compound's anti-inflammatory and analgesic properties make it a candidate for further development into therapeutic agents targeting inflammatory diseases.
Properties
IUPAC Name |
2-(3-methylbutylsulfonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-9(2)7-8-17(15,16)11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWXQJKLQDTPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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